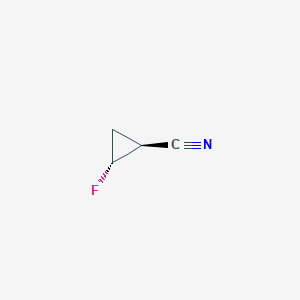
(1S,2R)-2-fluorocyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-fluorocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluorine atom and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds or ylides as carbene precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help achieve the desired enantiomeric purity, which is crucial for applications in pharmaceuticals and agrochemicals .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkoxides, thiolates
Major Products Formed
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Primary amines
Substitution: Various substituted cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-fluorocyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-2-bromocyclopropane-1-carbonitrile
- (1S,2R)-2-chlorocyclopropane-1-carbonitrile
- (1S,2R)-2-iodocyclopropane-1-carbonitrile
Uniqueness
(1S,2R)-2-fluorocyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated cyclopropane derivatives. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design .
Eigenschaften
Molekularformel |
C4H4FN |
|---|---|
Molekulargewicht |
85.08 g/mol |
IUPAC-Name |
(1S,2R)-2-fluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m0/s1 |
InChI-Schlüssel |
KWUDEALSRGHQIP-IUYQGCFVSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1F)C#N |
Kanonische SMILES |
C1C(C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


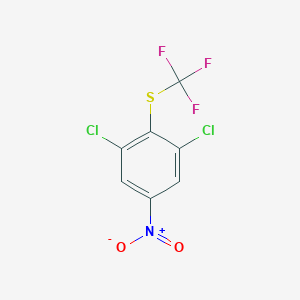
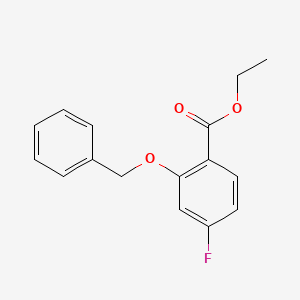
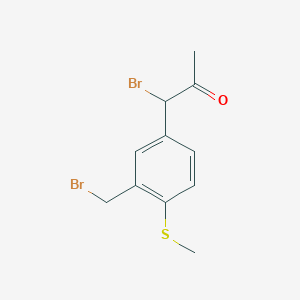
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
![Ethyl 7-chloro-5-methylimidazo[1,2-a]pyrimidin-2-carboxylate](/img/structure/B14038305.png)
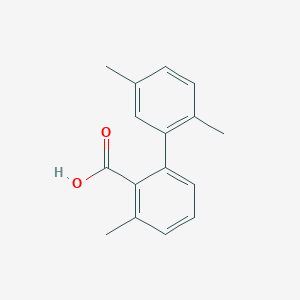
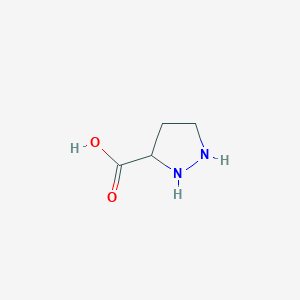

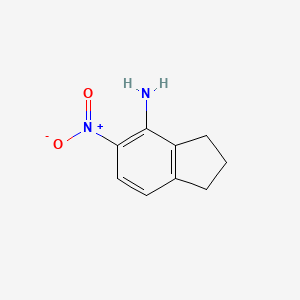
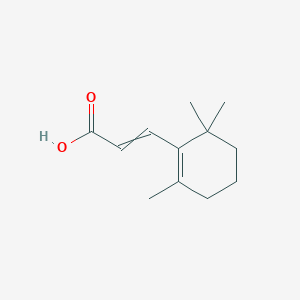
![1-hydroxy-1,2-dihydrobenzo[c][1,5,2]diazaborinin-3(4H)-one](/img/structure/B14038340.png)
![[(10S,13S)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B14038345.png)
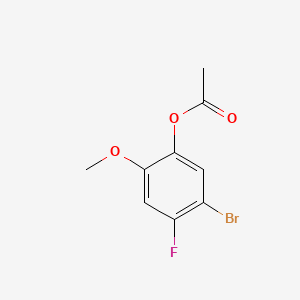
![2-[4-[(5-Deuteriopyridin-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B14038362.png)
